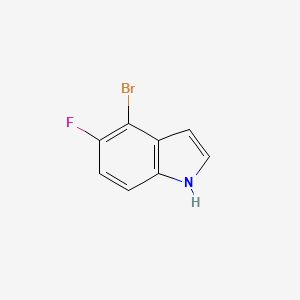

4-溴-5-氟-1H-吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Bromo-5-fluoro-1H-indole (4-BF-1H-indole) is a heterocyclic aromatic compound that has recently gained attention from the scientific community due to its unique properties. It is a member of the indole family, which is a group of compounds found naturally in many plants and animals. 4-BF-1H-indole has a wide range of applications in organic synthesis, medicinal chemistry, and drug discovery.

科学研究应用

合成和衍生物形成

4-溴-5-氟-1H-吲哚是合成具有潜在生物活性的各种衍生物的关键化合物。Schlosser 等人(2006 年)讨论了十二种氟吲哚羧酸的制备,其中包括 4-溴-5-氟-1H-吲哚。这些酸要么直接由相应的氟吲哚制备,要么通过卤素/金属置换从氯化衍生物制备。这项研究表明 4-溴-5-氟-1H-吲哚在创造具有不同生物功能的化合物中具有重要意义 (Schlosser, Ginanneschi, & Leroux, 2006)。

抗菌、抗炎和抗增殖活性

Narayana 等人(2009 年)探索了从各种硝基/氟/氯/溴吲哚-碳酰肼衍生出的杂环的合成,包括 4-溴-5-氟-1H-吲哚衍生物。对这些化合物进行了抗菌、抗炎和抗增殖活性评估。这突出了 4-溴-5-氟-1H-吲哚在医学应用中的潜力,尤其是在开发新药方面 (Narayana, Ashalatha, Raj, & Sarojini, 2009)。

优化药物合成

Li 等人(2011 年)讨论了 Ullmann 反应步骤在治疗精神分裂症的药物舍吲哚合成中的优化。与 4-溴-5-氟-1H-吲哚密切相关的 5-氯-1-(4-氟苯基)-吲哚作为关键中间体。该研究强调了氟吲哚在合成复杂药物中的作用,表明 4-溴-5-氟-1H-吲哚在类似过程中具有潜在的实用性 (Li, Ma, & Yu, 2011)。

抗肿瘤活性

侯兴(2009 年)从 5-溴-1H-吲哚合成了一系列化合物,从而创造出具有显着抗肿瘤活性的新衍生物。这表明 4-溴-5-氟-1H-吲哚的衍生物可能具有相似的抗肿瘤潜力,为癌症研究和药物开发开辟了途径 (Houxing, 2009)。

合成中的催化活性

Rao 等人(2019 年)研究了铁氧体纳米颗粒在合成 5-氟-1H-吲哚(一种相关化合物)的某些衍生物中的用途。这项研究提供了对 4-溴-5-氟-1H-吲哚在纳米催化反应中的潜力及其在合成生物活性化合物中的应用的见解 (Rao, Rao, Parvatamma, Devi, & Naidu, 2019)。

作用机制

Target of Action

4-Bromo-5-Fluoro-1H-Indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . The specific targets can vary depending on the biological context and the specific modifications to the indole scaffold. Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The mode of action of 4-Bromo-5-Fluoro-1H-Indole is likely to involve interactions with its targets that lead to changes in cellular function. For example, some indole derivatives have been reported to show inhibitory activity against influenza A . The specific interactions and resulting changes would depend on the specific target and the biological context.

Biochemical Pathways

Indole derivatives can affect various biochemical pathways depending on their specific targets. For instance, some indole derivatives have been reported to inhibit tryptophan dioxygenase, a key enzyme in the kynurenine pathway . The downstream effects of such inhibition could include changes in the levels of kynurenine and other metabolites, with potential impacts on immune regulation and other biological processes.

Action Environment

The action, efficacy, and stability of 4-Bromo-5-Fluoro-1H-Indole can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Furthermore, the compound’s action can also be influenced by the specific biological environment in which it is acting, including the types of cells present and their physiological state.

生化分析

Biochemical Properties

Indole derivatives are known to interact with multiple receptors, showing high-affinity binding . This suggests that 4-bromo-5-fluoro-1H-indole may also interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.

Cellular Effects

Given the broad spectrum of biological activities exhibited by indole derivatives , it is plausible that 4-bromo-5-fluoro-1H-indole could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that 4-bromo-5-fluoro-1H-indole may exert its effects at the molecular level through similar binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression.

属性

IUPAC Name |

4-bromo-5-fluoro-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4,11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIRXFJXMJOVFMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

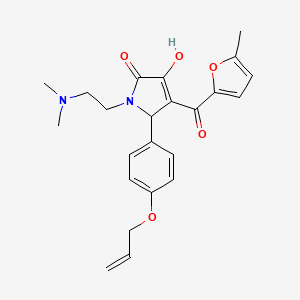

C1=CC(=C(C2=C1NC=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Chlorophenyl)-6-[(2-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2796760.png)

![N-(3-acetylphenyl)-2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2796765.png)

![3-Pentylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2796766.png)

![(E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one](/img/structure/B2796774.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2796775.png)

![N-[(3-methoxyphenyl)methyl]-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2796781.png)